

# Physical and chemical properties of 3,4-Dihydro-9-phenyl-1(2H)-acridinone

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## Compound of Interest

Compound Name: 3,4-Dihydro-9-phenyl-1(2H)-acridinone

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## An In-Depth Technical Guide to 3,4-Dihydro-9-phenyl-1(2H)-acridinone

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological significance of **3,4-Dihydro-9-phenyl-1(2H)-acridinone**. This heterocyclic compound belongs to the acridone family, a class of molecules known for their diverse pharmacological activities. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to facilitate further investigation of this promising scaffold.

### Introduction

Acridine and its derivatives have long been a subject of intense scientific interest due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The planar structure of the acridine ring system allows it to intercalate with DNA, a mechanism that underpins many of its therapeutic effects.[1] The derivatization of the acridone core, such as the introduction of a phenyl group at the 9-position and partial

saturation of one of the rings to form **3,4-Dihydro-9-phenyl-1(2H)-acridinone**, can significantly modulate its physicochemical properties and biological activity. This guide focuses on this specific derivative, providing a detailed summary of its known characteristics.

## Physical and Chemical Properties

While specific experimentally determined physical properties for **3,4-Dihydro-9-phenyl-1(2H)-acridinone** are not extensively documented in publicly available literature, data for the closely related compound, 9-phenylacridine, and the parent acridinone scaffold can provide valuable estimates. The molecular formula for **3,4-Dihydro-9-phenyl-1(2H)-acridinone** is C<sub>19</sub>H<sub>15</sub>NO.

Table 1: Calculated and Estimated Physical and Chemical Properties

Property	Value	Source
Molecular Weight	273.33 g/mol	Calculated
Molecular Formula	C <sub>19</sub> H <sub>15</sub> NO	Calculated
Melting Point	Not available	-
Boiling Point	Not available	-
Solubility	Expected to be soluble in organic solvents like ethanol, ether, and acetone.[3]	General for Acridones
logP (Octanol/Water)	Not available	-

## Synthesis

A general and efficient method for the synthesis of 9-acridone derivatives involves the cyclic condensation of aromatic amines with o-chlorobenzoic acid, often catalyzed by a Lewis acid under microwave irradiation.[4] While a specific protocol for **3,4-Dihydro-9-phenyl-1(2H)-acridinone** is not explicitly detailed, a plausible synthetic route can be adapted from the synthesis of the analogous compound, 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone.[1] This would involve the condensation of 2-aminobenzophenone with a suitable cyclohexanone derivative.

## General Experimental Protocol for the Synthesis of 9-Aryl-Tetrahydroacridinones

This protocol is adapted from the microwave-assisted synthesis of 3,3-Dimethyl-9-phenyl-1,2,3,4-tetrahydro-1-acridinone and can be modified for the synthesis of the title compound by using 1,3-cyclohexanedione as the starting material instead of dimedone.<sup>[1]</sup>

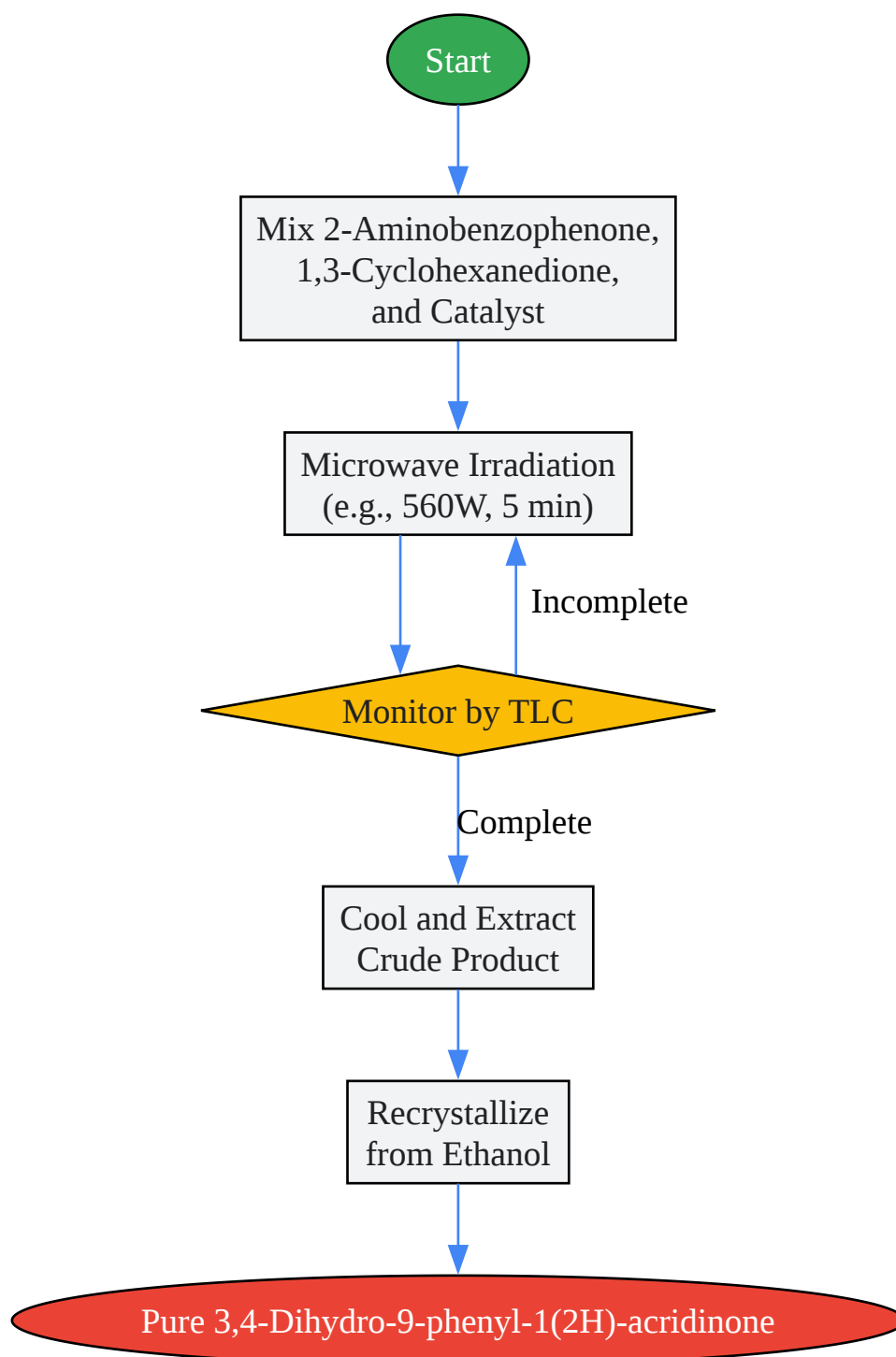
### Materials:

- 2-Aminobenzophenone
- 1,3-Cyclohexanedione
- Heterogeneous catalyst (e.g., Montmorillonite K-10)
- Ethanol (for recrystallization)

### Procedure:

- A mixture of 2-aminobenzophenone (1 mmol), 1,3-cyclohexanedione (1 mmol), and the catalyst (e.g., 1 g of Montmorillonite K-10) is taken in a suitable vessel.<sup>[1]</sup>
- The mixture is irradiated in a microwave oven at a power level of approximately 560 W for a short duration, typically around 5 minutes.<sup>[1]</sup>
- The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature.
- The crude product is extracted with a suitable solvent and then purified by recrystallization from ethanol to yield the pure **3,4-Dihydro-9-phenyl-1(2H)-acridinone**.<sup>[1]</sup>

### Diagram 1: Proposed Synthetic Workflow



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Caption: Proposed workflow for the synthesis of **3,4-Dihydro-9-phenyl-1(2H)-acridinone**.

## Spectral Data

Specific spectral data for **3,4-Dihydro-9-phenyl-1(2H)-acridinone** is not readily available. However, the expected characteristic signals based on the analysis of related acridone and dihydro-pyridone structures are presented below.[\[4\]](#)[\[5\]](#)

Table 2: Expected Spectral Characteristics

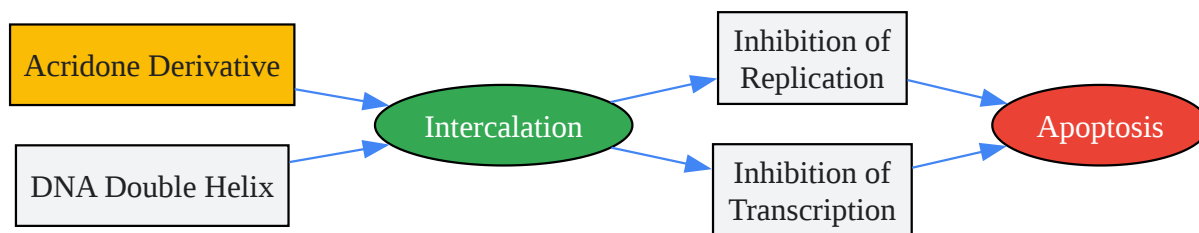
Technique	Expected Data
<sup>1</sup> H NMR	Aromatic protons (phenyl and acridinone rings): δ 7.0-8.5 ppm. Protons of the dihydro-pyridone ring: characteristic signals for the methylene groups at C-2, C-3, and C-4. A singlet for the NH proton.
<sup>13</sup> C NMR	Carbonyl carbon (C=O): δ ~170 ppm. Aromatic carbons: δ 110-150 ppm. Aliphatic carbons of the dihydro-pyridone ring.
IR (KBr, cm <sup>-1</sup> )	C=O stretching: ~1635 cm <sup>-1</sup> . N-H stretching: ~3300-3700 cm <sup>-1</sup> . Aromatic C-H stretching.
Mass Spec (m/z)	Molecular ion peak corresponding to the molecular weight of the compound.

## Biological Activity and Signaling Pathways

Acridine and acridone derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[\[1\]](#)[\[2\]](#) The primary mechanism of action for many acridines is their ability to intercalate into DNA, leading to inhibition of DNA replication and transcription, and the inhibition of enzymes like topoisomerase.[\[1\]](#)

The introduction of a phenyl group at the 9-position can influence the compound's interaction with biological targets. While the specific biological activities of **3,4-Dihydro-9-phenyl-1(2H)-acridinone** have not been extensively studied, related 9-anilinoacridine and 9-phenoxyacridine derivatives have shown potent anti-inflammatory activity by inhibiting the activation of mast cells, neutrophils, and macrophages.[\[2\]](#) Some 9-phenylacridine derivatives have also demonstrated antitumor activity and can act as photosensitizers, inducing DNA damage upon UVA irradiation.

Diagram 2: General Acridone DNA Intercalation Pathway



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Caption: Generalized pathway of DNA intercalation by acridone derivatives.

## Conclusion

**3,4-Dihydro-9-phenyl-1(2H)-acridinone** represents a promising chemical scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is limited, this guide provides a comprehensive summary of related knowledge, including a plausible synthetic route and expected physicochemical properties. Further research is warranted to fully elucidate the physical, chemical, and biological characteristics of this compound and to explore its potential in drug discovery. The experimental protocols and data presented herein are intended to serve as a valuable starting point for such investigations.

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